4-(2,6-Dichloro-4-nitrophenyl)morpholine

Description

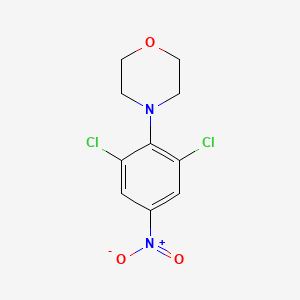

4-(2,6-Dichloro-4-nitrophenyl)morpholine is a chemical compound with the molecular formula C10H10Cl2N2O3. It is characterized by the presence of a morpholine ring substituted with a 2,6-dichloro-4-nitrophenyl group.

Properties

IUPAC Name |

4-(2,6-dichloro-4-nitrophenyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N2O3/c11-8-5-7(14(15)16)6-9(12)10(8)13-1-3-17-4-2-13/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMAPESZXMPRNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Dichloro-4-nitrophenyl)morpholine typically involves the reaction of 2,6-dichloro-4-nitroaniline with morpholine under specific conditions. One common method includes the use of a base such as sodium bicarbonate in ethanol as a solvent . The reaction proceeds through nucleophilic substitution, where the morpholine ring replaces the amino group on the 2,6-dichloro-4-nitroaniline.

Industrial Production Methods: Industrial production methods

Biological Activity

4-(2,6-Dichloro-4-nitrophenyl)morpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential applications in various fields, including antimicrobial and anticancer research.

- Chemical Name : this compound

- CAS Number : 74875-25-5

- Molecular Formula : C10H9Cl2N3O2

- Molecular Weight : 276.1 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against a range of pathogens, including bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 15 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 18.5 |

| HCT116 (Colon Cancer) | 22.3 |

These results indicate that this compound may be a promising candidate for further development in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound shows inhibitory effects on key enzymes involved in cellular processes, such as DNA gyrase and topoisomerases, which are crucial for DNA replication and repair.

- Receptor Binding : It has been reported to bind with high affinity to several receptors, modulating signaling pathways related to cell growth and apoptosis .

Study on Antimicrobial Effects

A study published in the World Journal of Pharmaceutical Sciences evaluated the antimicrobial effects of various derivatives of morpholine compounds, including this compound. The study found that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics .

Study on Anticancer Activity

Another research article focused on the cytotoxic effects of this compound on different cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers in treated cells .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 4-(2,6-Dichloro-4-nitrophenyl)morpholine exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Case Study: Antibacterial Efficacy

A study evaluated the compound's Minimum Inhibitory Concentration (MIC) against a range of pathogens. Results demonstrated that it possessed lower MIC values compared to traditional antibiotics, highlighting its potential as an alternative treatment option for bacterial infections.

Anticancer Potential

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

Case Study: Cytotoxicity in Cancer Cells

In vitro studies on breast cancer cell lines showed that this compound inhibited cell proliferation significantly and activated apoptotic pathways, indicating its potential as an anticancer agent.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the synthesis of more complex molecules through various chemical reactions.

Applications in Synthesis

- Intermediate for Drug Development: The compound is utilized in the synthesis of pharmaceutical agents targeting various diseases.

- Building Block for Complex Molecules: It is employed in creating derivatives with enhanced biological activities.

Material Science

The compound finds applications in material science due to its unique chemical properties. It is used in the development of advanced materials such as polymers and coatings.

Research Insights

- Polymer Development: The incorporation of this compound into polymer matrices enhances their mechanical properties and thermal stability.

- Coatings: Its application in coatings provides improved resistance to environmental degradation.

Data Summary Table

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer agents | Significant antibacterial activity; induces apoptosis in cancer cells |

| Organic Synthesis | Intermediate for drug development | Versatile building block for complex molecules |

| Material Science | Development of polymers and coatings | Enhances mechanical properties and thermal stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.